molecular formula C21H16N2O2S B1668241 Cambinol CAS No. 14513-15-6

Cambinol

Katalognummer B1668241
CAS-Nummer: 14513-15-6
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: RVNSQVIUFZVNAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cambinol is a synthetic heterocyclic compound that inhibits class III histone deacetylases known as sirtuins (SIRTs) . It exhibits anti-inflammatory and anticancer chemotherapeutic activities . Cambinol is an investigational histone deacetylase inhibitor that may have future use in cancer treatment .


Synthesis Analysis

Cambinol is a synthetic molecule . Modifications to the core structure of cambinol, particularly by incorporation of substituents at the N1-position, lead to increased potency .


Molecular Structure Analysis

Cambinol is a synthetic heterocyclic compound . A preliminary study of cambinol structure and activity allowed the identification of the main structural features required for nSMase2 inhibition .


Chemical Reactions Analysis

Cambinol inhibits the NAD-dependant deacetylases SIRT1 and SIRT2 . It showed in vitro inhibitory activity of the human deacetylases SIRT1 and SIRT2, with IC 50 values of 56 and 59 μM, respectively .


Physical And Chemical Properties Analysis

Cambinol has a molecular weight of 360.43 g/mol . Its molecular formula is C21H16N2O2S .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Cambinol

  • Alzheimer's Disease and Tauopathies

    • Cambinol has been identified as an inhibitor of cell-to-cell tau propagation, a novel approach for developing disease-modifying therapies for Alzheimer's disease and other tauopathies. It inhibits neutral sphingomyelinase 2 (nSMase2) enzyme activity, suppressing extracellular vesicle (EV) production and reducing tau seed propagation. This could block tau pathology and attenuate cognitive decline (Bilousova et al., 2018).
  • Inflammatory and Immune Responses

    • Cambinol has shown potential in inhibiting inflammatory and innate immune responses. It impairs MAPK signaling and reduces the expression of cytokines and NO, offering protection in models of septic shock. This suggests its use in treating inflammatory diseases (Lugrin et al., 2013).
  • Cancer Treatment

    • Studies indicate that cambinol possesses anti-tumor activity. As a sirtuin inhibitor, it has shown effectiveness in various cancer models, particularly in Burkitt lymphoma, by inducing apoptosis and affecting cell cycle arrest. Its role in promoting cell survival during stress and targeting regulatory proteins makes it a potential candidate for anticancer agents (Heltweg et al., 2006).
  • Parkinson’s Disease

    • Cambinol has been tested in Parkinson's disease (PD) models for its ability to reduce brain EV/exosome production and α-synuclein pathology. By inhibiting nSMase2, it may offer a new approach to therapeutic development for neurodegenerative diseases, potentially reducing the spread of disease-specific proteopathic proteins (Zhu et al., 2021).
  • Multiple Myeloma

    • Cambinol's effect on the proliferation and apoptosis of myeloma cell lines has been investigated, indicating its potential as a therapeutic method for multiple myeloma. It regulates the acetylation of p53 by targeting SIRT1, thereby affecting cell cycle and apoptosis pathways (Lu et al., 2021).
  • Neuroprotection

    • Research has shown that cambinol can act as a neuroprotective agent. It inhibits nSMase2 and shows potential in preventing ceramide-dependent neurodegeneration, relevant in conditions like Alzheimer's disease, multiple sclerosis, and HIV-1 [(Figuera-Los
    ada et al., 2015)]().

Safety And Hazards

Cambinol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

Cambinol has been demonstrated to enhance the cell response to PAX treatment in Burkitt lymphoma xenografts . This suggests potential future directions for the use of Cambinol in cancer treatment.

Eigenschaften

IUPAC Name

5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,24H,12H2,(H2,22,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNSQVIUFZVNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CC3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390573
Record name Cambinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1mg/mL
Record name Cambinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15493
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Cambinol inhibits the NAD-dependant deacetylases SIRT1 and SIRT2, members of a protein family known as sirtuins. Inhibiting SIRT1 and SIRT2 while cells are under stress increases acetylation of p53, Ku70, and Foxo3a. This inhibition sensitizes cells to the action of drugs like [etoposide] and [paclitaxel], not just other drugs that damage DNA. Although the mechanism of this sensitizing is not defined, it is not dependent on p53, Ku70, or Foxo3a. The independent mechanism suggests the existence of more molecular targets. Cambinol is noncompetitive against NAD and competitive against H-4 peptide, substrates of SIRT2. Inhibiting SIRT2 increases the acetylation of tubulin. Cambinol also increases the acetylation of BCL6, a protein necessary for oncogenesis. Cambinol is also a weak inhibitor of SIRT5.
Record name Cambinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15493
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cambinol

CAS RN

14513-15-6
Record name Cambinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014513156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cambinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15493
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cambinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cambinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cambinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMBINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2PHY4FNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cambinol
Reactant of Route 2
Reactant of Route 2
Cambinol
Reactant of Route 3
Cambinol
Reactant of Route 4
Cambinol
Reactant of Route 5
Cambinol
Reactant of Route 6
Cambinol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.